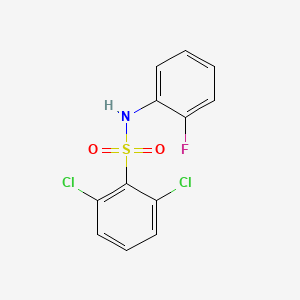

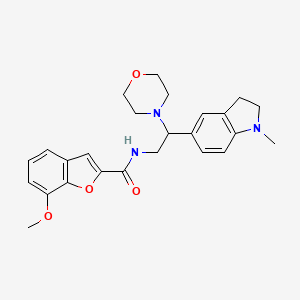

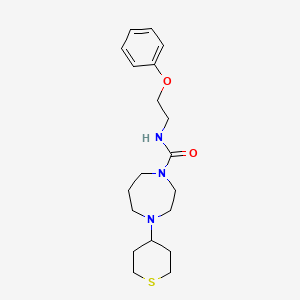

3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide, also known as compound 1, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a member of the benzamide class of compounds and has been reported to exhibit various biological activities.

Scientific Research Applications

Synthesis and Chemical Reactions

Microwave-Assisted Synthesis : Tertiary cyanopropargylic alcohols, similar in structure to the compound , have been utilized in microwave-assisted tandem reactions with thiophene-2-carboxylic acids. This process leads to the production of cyano-functionalized furanones, which are subsequently hydrolyzed to yield corresponding amides, highlighting potential pathways for synthesizing related compounds (Mal’kina et al., 2013).

Ring Transformation Studies : Investigations into the conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives provide insights into the versatility of furan-related compounds in producing diverse heterocyclic structures (Hashem et al., 2017).

Synthesis of Thieno- and Furopyrimidines : Research has been conducted on the reactions of benzamido-dihydro-thiophene and furancarbonitriles with various compounds, demonstrating the reactivity and synthetic utility of thiophene and furan derivatives (Yamagata et al., 1994).

Material Science and Organic Electronics

Fluorescent Material Development : Studies on the synthesis of oxadiazolo[3,4-c]pyridines with thiophene and furan rings have explored their application in organic light-emitting diode (OLED) devices, suggesting potential uses in electronic materials (Gorohmaru et al., 2002).

Dye-Sensitized Solar Cells : The incorporation of thiophene and furan units in benzocarbazole dyes has been studied for their effectiveness in dye-sensitized solar cells, indicating the relevance of furan and thiophene derivatives in renewable energy technologies (Han et al., 2019).

Chemical Sensing

- Fluoride Ion Sensing : N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which share structural similarities with the compound , have shown remarkable performance in the naked-eye detection of fluoride anions, showcasing potential applications in chemical sensing and environmental monitoring (Younes et al., 2020).

properties

IUPAC Name |

3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c19-10-14-3-1-4-16(9-14)18(21)20(11-15-6-8-23-13-15)12-17-5-2-7-22-17/h1-9,13H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYPLYHYNXLRCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride](/img/structure/B2843228.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2843229.png)

![3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2843242.png)

![N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2843243.png)

![N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2843245.png)